
(p-Hydroxyphenyl)glyoxal
Overview
Description
HPG Protein Modifier, or p-Hydroxyphenylglyoxal, reacts with arginine residues to give a large increase in absorbance at approximately 340 nm, and hence, is a good choice for amino acid side chain modification.
Mechanism of Action
Target of Action
4-Hydroxyphenyl Glyoxal (4-HPG), also known as 2-(4-hydroxyphenyl)-2-oxoacetaldehyde or (p-Hydroxyphenyl)glyoxal, primarily targets arginine residues in proteins . This interaction is particularly important in the context of proteomics research, where 4-HPG is used to probe the involvement of arginine residues .
Mode of Action
4-HPG specifically reacts with arginine residues under mild conditions (pH 7 to 9, 25°C) to yield a spectrophotometrically measurable signal for amino acid detection . This reaction is facilitated by the compound’s ability to modify arginine residues, resulting in a large increase in absorbance at approximately 340 nm .
Pharmacokinetics
It’s known that the compound is a white solid with a melting point of 106-112°c . It’s recommended to be stored at 0-8°C for stability .
Result of Action
The primary result of 4-HPG’s action is the modification of arginine residues, which can be detected spectrophotometrically . This modification allows researchers to probe the involvement of arginine residues in various proteins and peptides .
Action Environment
The action of 4-HPG is influenced by environmental factors such as pH and temperature. The compound specifically reacts with arginine residues under mild conditions (pH 7 to 9, 25°C) . Additionally, the compound’s stability is affected by temperature, as it’s recommended to be stored at 0-8°C .
Biochemical Analysis
Biochemical Properties
It is known that glyoxal, a related compound, is involved in the detoxification of methylglyoxal and other reactive aldehydes produced as part of normal metabolism . This detoxification is accomplished by the sequential action of two thiol-dependent enzymes, glyoxalase I and glyoxalase II .
Cellular Effects
Exposure to glyoxal, a compound related to 4-Hydroxyphenyl Glyoxal, has been found to cause damage in human aortic endothelial cells . This damage is linked to abnormal glutathione activity, the collapse of mitochondrial membrane potential, and the activation of mitogen-activated protein kinase pathways
Molecular Mechanism
It is known that aldehydes and ketones can react with hydroxylamine to form oximes or hydrazine to form hydrazones . This suggests that 4-Hydroxyphenyl Glyoxal may interact with biomolecules in a similar manner.
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of 4-Hydroxyphenyl Glyoxal in laboratory settings. It is known that glyoxal, a related compound, can cause significant damage in human aortic endothelial cells over time .
Metabolic Pathways
It is known that glyoxal, a related compound, is involved in the detoxification of methylglyoxal and other reactive aldehydes produced as part of normal metabolism .
Biological Activity
(p-Hydroxyphenyl)glyoxal, also known as 4-Hydroxyphenyl glyoxal (HPG), is a compound with significant biological implications, particularly in the context of protein modification and enzyme activity. This article reviews the biological activity of HPG, focusing on its mechanisms of action, applications in biochemical research, and relevant case studies.
- Chemical Formula : C₈H₆O₃
- Molecular Weight : 150.13 g/mol
- CAS Number : 24645-80-5
- Physical State : Off-white crystalline powder
- Solubility : More water-soluble than other arginine modifiers and resistant to oxidation.
HPG is known to specifically react with arginine residues in proteins under mild conditions (pH 7 to 9, at 25°C). This reaction leads to the formation of spectrophotometrically measurable products, allowing for quantitative analysis of amino acid modifications. The reaction follows Beer's Law within a concentration range of 5 to 50 µM, monitored at a wavelength of 340 nm .
Enzyme Inactivation
Research indicates that HPG can inactivate various enzymes by modifying critical amino acid residues. For instance, studies on tryptophan synthase from Escherichia coli demonstrated that HPG modifies sulfhydryl groups that are essential for enzyme activity. This modification can lead to significant changes in enzyme kinetics and functionality .
Protein Interaction Studies
HPG serves as a valuable reagent in studying protein interactions and enzyme activity. By selectively modifying arginine residues, researchers can investigate the roles these residues play in protein structure and function. This application is particularly useful in understanding enzyme mechanisms and developing inhibitors .
Case Study 1: Tryptophan Synthase Modification
In a study focusing on the alpha subunit of tryptophan synthase, it was found that HPG modifies two to three sulfhydryl groups without affecting arginyl residues modified by other reagents like phenylglyoxal. This specificity allows researchers to deduce the importance of these residues in enzyme activity and protection by substrates .
Case Study 2: Quantitative Analysis of Arginine Modifications
A study utilized HPG for the quantitative detection of arginine modifications in various proteins. The results indicated that HPG's higher water solubility and resistance to oxidation made it superior to traditional reagents like p-nitrophenylglyoxal, enhancing the reliability of measurements in complex biological samples .
Data Table: Comparison of Arginine Modifiers
Modifier | Solubility | Oxidation Resistance | Specificity |
---|---|---|---|
p-Hydroxyphenylglyoxal (HPG) | High | High | Arginine-specific |
Phenylglyoxal | Moderate | Moderate | Arginine & Sulfhydryl |
p-Nitrophenylglyoxal | Low | Low | Arginine-specific |
Scientific Research Applications
Protein Modification
Specificity for Arginine Residues
(p-Hydroxyphenyl)glyoxal is known for its ability to specifically modify arginine residues in proteins under mild conditions (pH 7 to 9, at 25°C). This specificity allows for quantitative analysis of protein interactions and modifications. The reaction can be monitored spectrophotometrically, adhering to Beer's Law within a concentration range of 5 to 50 µM, with detection at 340 nm .
Case Study: Tryptophan Synthase Inactivation
A notable study demonstrated that this compound can inactivate the alpha subunit of tryptophan synthase from Escherichia coli. The research indicated that this compound reacts with sulfhydryl groups and arginyl residues, complicating the understanding of arginine's role in enzyme activity. The findings suggest that two sulfhydryl groups and one essential arginine are crucial for maintaining enzyme function .
Disease Diagnostics
Role in Autoimmune Diseases
Research has indicated that this compound can be utilized in the development of probes for monitoring citrullination processes associated with autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. These probes can help identify citrullinated proteins, which are biomarkers for these conditions. The ability to label proteins selectively allows for improved diagnostic techniques .
Biomarker Discovery
The specificity of this compound for arginine residues makes it a valuable tool in biomarker discovery. By identifying proteins modified by this compound, researchers can gain insights into disease mechanisms and potential therapeutic targets. For instance, studies have shown that modifications by this compound can be correlated with disease states characterized by abnormal protein arginine deiminase activity .
Therapeutic Applications
Potential Drug Development
The unique reactivity of this compound has led to its exploration as a scaffold for drug development. Its ability to selectively modify proteins could pave the way for new therapeutic agents targeting specific pathways involved in disease progression. For example, compounds derived from this compound may have applications in treating cancers or neurodegenerative diseases by modulating protein interactions .
Q & A
Basic Research Questions
Q. What are the primary analytical methods for quantifying glyoxal and methylglyoxal in environmental samples, and how do their detection limits compare?
- Methodological Answer : Glyoxal and methylglyoxal can be quantified using:
- HPLC with derivatization (e.g., DNPH-coated filters): Offers detection limits of ~1.5 ppbv for glyoxal and 1.3 ppbv for methylglyoxal over 4 hours but suffers from poor temporal resolution and interferences .
- Laser-Induced Phosphorescence (LIP) : Achieves high sensitivity (18 pptv LoD for glyoxal per minute) and fast time resolution (3 Hz) .
- Cavity-Enhanced Spectroscopy (CEDOAS/IB-BCEAS) : Provides LoDs of 28.5 pptv (glyoxal) and 170 pptv (methylglyoxal) per minute with single-point in situ measurements .
- Satellite Retrievals (SCIAMACHY, TROPOMI) : Useful for global spatial distribution but require ground validation (e.g., LIP or CEDOAS) to resolve discrepancies in atmospheric models .
Q. How do seasonal and spatial variations affect glyoxal and methylglyoxal concentrations in different ecosystems?
- Methodological Answer : Seasonal peaks correlate with warm, dry periods due to enhanced biogenic emissions (e.g., isoprene) and biomass burning. Spatial variability is highest in tropical regions (e.g., Amazon, Congo Basin) with biogenic and fire-related sources. Researchers should combine satellite data (SCIAMACHY/TROPOMI) with ground-based monitoring to account for regional differences in VOC oxidation pathways .
Q. What laboratory techniques are recommended for preserving glyoxal integrity during sample fixation?
- Methodological Answer : Replace formaldehyde with acid-free glyoxal (GAF) for RNA-compatible fixation. GAF (2% solution) maintains pH neutrality and avoids RNA-protein crosslinking, enabling transcriptome analysis post-staining and flow sorting .
Advanced Research Questions
Q. What mechanisms explain the acid-catalyzed heterogeneous uptake of glyoxal onto particulate matter, and how does relative humidity modulate reaction pathways?
- Methodological Answer : Glyoxal undergoes hydration on aerosols, forming oligomers via acid-catalyzed mechanisms. At 55% RH, (NH₄)₂SO₄ aerosols show uptake coefficients (γ) of ~2.9×10⁻³, increasing with acidity. Low RH (<20%) suppresses oligomerization due to reduced particle water content. Use aerosol mass spectrometry (AMS) and UV-vis/NMR spectroscopy to identify products like cyclic acetals and sulfate esters .
Q. How can discrepancies between satellite-derived glyoxal data and ground-based measurements be resolved to improve atmospheric models?
- Methodological Answer : Ground-truth satellite retrievals (e.g., SCIAMACHY) with LIP or CEDOAS in marine/rural regions to account for missing sources (e.g., oceanic emissions). Integrate vertical profile data and model sensitivity tests (e.g., GEOS-Chem) to refine SOA formation estimates .
Q. What experimental approaches quantify the contribution of glyoxal-derived secondary organic aerosols (SOA) under varying atmospheric conditions?
- Methodological Answer : Use chamber experiments with ammonium sulfate seeds under controlled RH (30–80%). Monitor organic growth via HR-ToF-AMS and DMA. For field studies, apply tracer-based methods (e.g., cyclohexane dilution) to assess reversibility of uptake .
Q. How do oligomerization pathways of glyoxal and methylglyoxal differ, and what implications do these have for aerosol composition?
- Methodological Answer : Glyoxal forms hydrates and cyclic acetals, while methylglyoxal undergoes aldol condensation due to its methyl group enabling enolization. DFT calculations (B3LYP/6-311+G*) and kinetic modeling reveal methylglyoxal’s preference for nucleophilic attack at the aldehyde group, leading to distinct oligomers. These differences impact SOA volatility and brown carbon formation .
Q. What advanced glycation endproducts (AGEs) are formed from glyoxal in biological systems, and how are they quantified in vitro?
- Methodological Answer : Glyoxal generates Nε-(carboxymethyl)lysine (CML) via reactions with lysine residues. For quantification:
- Use Girard-T reagent derivatization followed by HPLC-UV/fluorescence detection.
- Validate with ESI-MS to identify S-(carboxymethyl)cysteine adducts on proteins.
- Maintain physiological conditions (pH 7.4, 37°C) and use aminoguanidine to trap reactive intermediates .
Q. Contradictions and Validation Notes
- Commercial Standards : highlights variability in methylglyoxal standards; researchers should validate purity via NMR or prepare in-house derivatives.
- Reactivity Differences : notes methylglyoxal’s lower aerosol growth vs. glyoxal, emphasizing the need for controlled chamber studies to resolve mechanistic disparities .
Properties
IUPAC Name |
2-(4-hydroxyphenyl)-2-oxoacetaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O3/c9-5-8(11)6-1-3-7(10)4-2-6/h1-5,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTMONFVFAYLRSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1073444 | |
Record name | Benzeneacetaldehyde, 4-hydroxy-.alpha.-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1073444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24645-80-5 | |
Record name | 4-Hydroxyphenylglyoxal | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024645805 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (p-Hydroxyphenyl)glyoxal | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145743 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzeneacetaldehyde, 4-hydroxy-.alpha.-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1073444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (P-HYDROXYPHENYL)GLYOXAL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/APL7XFW2OP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.